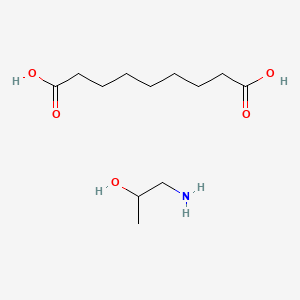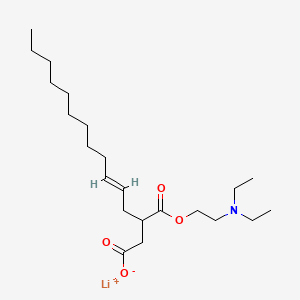
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol is an organic compound with the molecular formula C10H18O. It is a bicyclic compound featuring a heptane ring with three methyl groups and a methanol group attached. This compound is known for its unique structure and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol can be achieved through several methods. One common approach involves the reaction of diketene with azidocaranol, catalyzed by triethylamine at room temperature . This method allows for the construction of the bicyclic structure with the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. The specific pathways and targets depend on the context of its application and the biological system being studied.
類似化合物との比較
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: A similar compound without the methanol group, used in similar research applications.
Trimethoxy [2- (7-oxabicyclo [4.1.0]hept-3-yl)ethyl]silane: Another bicyclic compound with different functional groups, used as a coupling agent in material science.
Uniqueness
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol is unique due to its specific combination of a bicyclic structure with a methanol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
84304-13-2 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(3,7,7-trimethyl-2-bicyclo[4.1.0]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h7-10,12H,4-6H2,1-3H3 |
InChIキー |
HRQKYZLPDOKAFK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C(C1CO)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)









